molecular formula C11H22N2O3 B13362682 (R)-tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate

(R)-tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B13362682
M. Wt: 230.30 g/mol
InChI Key: YYTTWCYIKQDAMJ-SECBINFHSA-N
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Description

®-tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate is a chiral compound that belongs to the class of oxazepanes. This compound is characterized by its unique seven-membered ring structure containing both nitrogen and oxygen atoms. It is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate typically involves the following steps:

    Formation of the Oxazepane Ring: The initial step involves the cyclization of a suitable precursor containing both amine and hydroxyl functional groups. This can be achieved through intramolecular nucleophilic substitution reactions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the oxazepane ring into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include imines, oximes, and various substituted derivatives of the oxazepane ring.

Scientific Research Applications

®-tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The oxazepane ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Aminomethyl-1-Boc-pyrrolidine
  • ®-2-(Aminomethyl)-1-ethylpyrrolidine

Uniqueness

Compared to similar compounds, ®-tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate offers a unique combination of a seven-membered ring structure and a tert-butyl protecting group. This combination provides enhanced stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (2R)-2-(aminomethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-4-6-15-9(7-12)8-13/h9H,4-8,12H2,1-3H3/t9-/m1/s1

InChI Key

YYTTWCYIKQDAMJ-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CN

Origin of Product

United States

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